Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

Antitubercular drug discovery Prodrug design Intracellular pharmacokinetics

Researchers optimizing isoxazole-based anti-TB leads or performing co-crystal engineering face synthetic failures when substituting the ethyl ester with free acid or non-hydroxylated analogs. This compound resolves these challenges: • Ethyl ester prodrug achieves EC90 4.1 µM in infected macrophages vs. acid form requiring pH 6.0. • Para-phenolic OH enables strong H-bond networks (TPSA 72.56 Ų) for co-crystal engineering, absent in unsubstituted phenyl analogs. • Dual orthogonal reactive sites (C3 ester, C5 phenolic OH) support parallel SAR library synthesis. • ≥98% purity; stored at 2-8°C, shipped ambient.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
Cat. No. B13712645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C12H11NO4/c1-2-16-12(15)10-7-11(17-13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3
InChIKeyZZPULVAZQJOCDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate: Technical Profile for Research Procurement and Synthetic Selection


Ethyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate (CAS: 1352896-92-4) is a 3,5-disubstituted isoxazole heterocycle featuring an ethyl ester at the C3 position and a para-hydroxyphenyl moiety at C5. Its molecular formula is C12H11NO4 with a molecular weight of 233.22 g/mol . The compound contains a topological polar surface area (TPSA) of 72.56 Ų, one hydrogen bond donor (phenolic OH), and five hydrogen bond acceptors (ester carbonyl, isoxazole N and O, phenolic O) . It is commercially available with a purity specification of ≥98% and is stored sealed in dry conditions at 2–8°C . Unlike its carboxylic acid analog (CAS 33282-15-4, MW 205.17) or the non-hydroxylated 5-phenylisoxazole-3-carboxylate (CAS 7063-99-2, MW 217.22), the combination of ethyl ester and para-hydroxy substitution confers distinct physicochemical and synthetic handling properties that influence procurement decisions .

Why 3-Isoxazolecarboxylate Analogs Are Not Interchangeable: Critical Substituent-Dependent Property Divergence for Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate


Within the isoxazole-3-carboxylate scaffold, seemingly minor structural modifications—ester versus free acid at C3, and substitution pattern on the C5 phenyl ring—produce non-linear and often unpredictable changes in biological activity, physicochemical properties, and synthetic utility [1]. The ethyl ester moiety confers distinct lipophilicity (cLogP ~2.22) compared to the ionizable carboxylic acid analog (predicted LogD at pH 7.4 = -1.37), directly impacting membrane permeability, solubility, and formulation compatibility . Furthermore, the para-hydroxy group on the phenyl ring introduces a hydrogen bond donor/acceptor that is absent in unsubstituted phenyl analogs, altering intermolecular interaction capacity in both biological target engagement and solid-state crystallization behavior [2]. Generic substitution based solely on the isoxazole core ignores these quantifiable property differences, potentially leading to synthetic failure, unexpected biological results, or procurement of a compound unsuited for the intended application context.

Quantitative Differentiation Evidence for Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate: Comparator-Backed Selection Criteria


Ester vs. Carboxylic Acid: Prodrug-Enabled Activity Retention in Acidic Microenvironments

In a comparative study of mefloquine-isoxazole carboxylic esters, the ethyl ester derivative (compound 3) exhibited a minimum inhibitory concentration (MIC) of 0.9 µM against replicating Mycobacterium tuberculosis H37Rv, while the corresponding free carboxylic acid (compound 4) showed increased in vitro antituberculosis activity specifically at pH 6.0, suggesting that the ester functions as a prodrug that releases the active acid species in acidic inflammatory environments [1]. The ethyl ester also achieved significant intracellular bacterial reduction in infected macrophages with an EC90 of 4.1 µM [1]. This ester→acid conversion model is class-transferable to ethyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate versus 5-(4-hydroxyphenyl)isoxazole-3-carboxylic acid.

Antitubercular drug discovery Prodrug design Intracellular pharmacokinetics

Hydroxyphenyl vs. Phenyl Substitution: Divergent Hydrogen Bonding Capacity and Polar Surface Area

Computational and crystallographic data reveal that ethyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate possesses five hydrogen bond acceptors and one hydrogen bond donor (TPSA = 72.56 Ų), whereas the non-hydroxylated analog ethyl 5-phenylisoxazole-3-carboxylate (CAS 7063-99-2) has four hydrogen bond acceptors and zero hydrogen bond donors (TPSA = 52.3 Ų) . Single-crystal X-ray diffraction of the phenyl analog confirms a nearly planar molecular geometry (phenyl-isoxazole dihedral angle = 0.5°) with intermolecular packing dominated solely by C–H⋯O hydrogen bonds, as the absence of a phenolic OH precludes stronger O–H⋯O hydrogen bonding networks [1].

Molecular property analysis Drug-likeness prediction Crystallography

Ester vs. Carboxylic Acid: Reduced Ulcerogenic Liability in Anti-Inflammatory Applications

A comparative study of 5-(p-substituted styryl)-isoxazole-3-carboxylic acid derivatives and their ethyl esters evaluated ulcerogenicity via scanning electron microscopy of rat gastric mucosa after single-dose administration (100 mg/kg) [1]. The carboxylic acid derivative (compound 4g, p-dimethylaminostyryl) produced greater mucosal damage than its corresponding ethyl ester (compound 3g), while both were less ulcerogenic than indomethacin [1]. The ethyl ester (3g) also demonstrated anti-inflammatory activity favorably comparable to indomethacin in terms of potency [2]. This ester→acid ulcerogenicity gradient is consistent with the prodrug hypothesis, where the intact ester reduces direct gastric irritation prior to metabolic conversion.

Anti-inflammatory drug development NSAID safety profiling Gastrointestinal toxicity

Isoxazole-3-Carboxylate Scaffold: Validated Anti-Infective Pharmacophore with Quantified Selectivity

The isoxazole-3-carboxylate core has been validated as a privileged scaffold in anti-infective drug discovery. In a recent study of ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates generated via scaffold hopping from the isoxazole-3-carboxylate anti-TB pharmacophore, the majority of compounds exhibited in vitro efficacy against M. tuberculosis H37Rv with MIC values ranging from 0.25 to 16 µg/mL and a selectivity index (SI) >10, demonstrating the scaffold‘s intrinsic selectivity for mycobacteria over mammalian cells [1]. Furthermore, these compounds showed no activity against non-tubercular and ESKAPE pathogens, confirming target-class specificity [2]. Ethyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate shares this identical core scaffold, making it a relevant entry point for analogous SAR exploration.

Antimycobacterial drug discovery Scaffold hopping Selectivity profiling

Ethyl Ester vs. Carboxylic Acid: Differential Anti-Inflammatory Onset Kinetics and Sustained Duration

In a head-to-head comparison of 5-(p-substituted styryl)-isoxazole-3-carboxylic acids (4a–g) and their corresponding ethyl esters (3a–g) in the carrageenan-induced rat paw edema model at 100 mg/kg oral dose, the carboxylic acid derivatives (4e and 4f) exhibited rapid onset with 75% inflammation inhibition at 1 hour post-dose, while the ethyl esters (3e and 3g) showed moderate anti-inflammatory activity characterized by slower onset of action [1][2]. The p-nitro acid derivative (4e) sustained activity up to 5 hours, whereas ester activity profiles were generally less prolonged [1].

Anti-inflammatory pharmacology Pharmacokinetic profiling Drug onset of action

Validated Application Scenarios for Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate Based on Quantitative Differentiation Evidence


Intracellular Antimycobacterial Prodrug Development and Macrophage Infection Models

Researchers developing antitubercular agents for intracellular Mycobacterium tuberculosis should prioritize the ethyl ester form over the free carboxylic acid analog. Evidence from the mefloquine-isoxazole carboxylic ester series demonstrates that ethyl esters function as prodrugs, achieving EC90 values of 4.1 µM in infected macrophages, while the corresponding acid shows enhanced activity specifically at pH 6.0, consistent with ester hydrolysis in acidic phagolysosomal environments [1]. The isoxazole-3-carboxylate scaffold has been further validated with MIC values as low as 0.25 µg/mL against Mtb H37Rv and selectivity indices >10 to >200 [2]. Ethyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate provides a structurally distinct entry point (C5 4-hydroxyphenyl) for exploring novel SAR within this validated anti-TB pharmacophore while retaining the essential ethyl ester prodrug functionality.

Hydrogen Bonding-Dependent Crystallography and Solid-State Formulation Studies

Investigators conducting crystallization screening, co-crystal engineering, or solid-state formulation development should select the 4-hydroxyphenyl derivative over the unsubstituted phenyl analog. Single-crystal X-ray diffraction of ethyl 5-phenylisoxazole-3-carboxylate reveals a planar molecular geometry with intermolecular packing mediated exclusively by weak C–H⋯O hydrogen bonds [3]. The additional phenolic OH in the target compound introduces a strong hydrogen bond donor (H-bond donors = 1 vs. 0; TPSA = 72.56 Ų vs. 52.3 Ų) that fundamentally alters supramolecular assembly potential, enabling O–H⋯O and O–H⋯N hydrogen bonding networks unavailable to the phenyl analog . This difference is material for studies of polymorphism, hydrate formation, or co-crystallization with complementary H-bond acceptors/donors.

Gastric-Sparing Anti-Inflammatory Lead Optimization

Medicinal chemistry teams optimizing isoxazole-based anti-inflammatory leads should procure the ethyl ester form rather than the free carboxylic acid for in vivo efficacy and tolerability studies. Direct comparative evidence from styrylisoxazole derivatives shows that the ethyl ester (3g) produces significantly less gastric mucosal damage than its corresponding carboxylic acid (4g) as visualized by scanning electron microscopy at 100 mg/kg oral dose in rats, while both are less ulcerogenic than indomethacin [4]. The ester also maintains anti-inflammatory activity comparable to indomethacin in terms of potency [5]. The slower onset of ester activity (relative to the rapid 75% inhibition at 1 hour seen with acid derivatives 4e and 4f) may be advantageous for conditions requiring sustained rather than acute intervention [4].

Synthetic Intermediate for Prodrug and Derivative Library Construction

The ethyl ester functionality in ethyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate serves as both a protecting group and a synthetic handle. The compound can be hydrolyzed to the free carboxylic acid (CAS 33282-15-4) under controlled conditions, enabling access to both ester and acid forms from a single procurement . The para-hydroxy group provides a site for further derivatization (e.g., etherification, esterification, or oxidation to quinone), distinguishing it from non-hydroxylated analogs that lack this synthetic diversification point. For researchers building focused libraries around the validated isoxazole-3-carboxylate anti-TB pharmacophore [2], this compound offers a functionally dense starting material with two orthogonal reactive sites (C3 ester, C5 phenolic OH) for parallel SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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